molecular formula C8H14N2O2 B1653171 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one CAS No. 1774896-41-1

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one

Cat. No.: B1653171
CAS No.: 1774896-41-1
M. Wt: 170.21
InChI Key: UDYHHOKBSSUHTR-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one (CAS 1774896-41-1) is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. With a molecular formula of C8H14N2O2 and a molecular weight of 170.21 g/mol, this compound features a unique oxazolidinone scaffold linked to a piperidine ring . This structure is closely related to core motifs found in compounds investigated for their activity against infectious diseases, including tuberculosis (TB) . The piperidine-oxazolidinone framework is a key structure in antimicrobial research. Piperidine derivatives have been identified as potent inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a crucial enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . Disruption of this pathway presents a promising strategy for developing new anti-tubercular agents, as demonstrated by the synergy of such inhibitors with other electron transport chain-targeting drugs . Furthermore, substituted piperidinophenyl oxazolidinones have been described in patents for their antimicrobial applications . Researchers value this compound for its potential as a building block in Structure-Activity Relationship (SAR) studies. It serves as a versatile precursor for further chemical modifications aimed at optimizing drug-like properties, such as potency and lipophilicity, and for exploring new mechanisms of action . The compound must be stored at 2-8°C to maintain its stability and 95% purity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Prior to handling, please consult the relevant safety data sheets for safe laboratory practices.

Properties

CAS No.

1774896-41-1

Molecular Formula

C8H14N2O2

Molecular Weight

170.21

IUPAC Name

4-piperidin-4-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H14N2O2/c11-8-10-7(5-12-8)6-1-3-9-4-2-6/h6-7,9H,1-5H2,(H,10,11)

InChI Key

UDYHHOKBSSUHTR-UHFFFAOYSA-N

SMILES

C1CNCCC1C2COC(=O)N2

Canonical SMILES

C1CNCCC1C2COC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one Hydrochloride

  • Molecular Formula : C₈H₁₅ClN₂O₂
  • Molecular Weight : 206.67 g/mol
  • Key Differences: The piperidine substituent is attached at the 3-position of the oxazolidinone ring instead of the 4-position. This positional isomerism may alter the molecule’s spatial orientation, affecting binding affinity to targets such as enzymes or receptors. The hydrochloride salt improves aqueous solubility, similar to the 4-yl analog.

(S)-4-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one

  • Molecular Formula: C₁₀H₁₁NO₃
  • Key Features: A 4-hydroxybenzyl group replaces the piperidine ring, introducing aromaticity and a polar hydroxyl group . The S-configuration at the chiral center is critical for enantioselective interactions, making it valuable in asymmetric synthesis.

4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one

  • Molecular Formula: C₁₅H₁₇NO₃
  • Structural Highlights: Features a benzyl group at the 4-position and a pent-4-enoyl substituent at the 3-position . The unsaturated enoyl group may enhance reactivity in Michael additions or cycloadditions.

4-(2-Iodophenyl)-1,3-oxazolidin-2-one

  • Molecular Formula: C₉H₈INO₂
  • Molecular Weight : 289.07 g/mol
  • Key Attributes :
    • The 2-iodophenyl group introduces a heavy atom, useful in X-ray crystallography or radiopharmaceutical applications.
    • The iodine atom’s steric bulk and electron-withdrawing effects may hinder membrane permeability compared to the smaller piperidine substituent.

3-[4-[2-(3-Chlorophenyl)ethoxy]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one

  • Molecular Formula: C₁₉H₂₀ClNO₄
  • Structural Notes: Contains a 3-chlorophenyl ethoxy group and a methoxymethyl substituent .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
4-(Piperidin-4-yl)-1,3-oxazolidin-2-one C₈H₁₃N₂O₂ 169.20 Piperidin-4-yl Drug discovery, kinase inhibitors
3-(Piperidin-3-yl)-1,3-oxazolidin-2-one HCl C₈H₁₅ClN₂O₂ 206.67 Piperidin-3-yl, HCl salt Solubility-enhanced APIs
(S)-4-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one C₁₀H₁₁NO₃ 193.20 4-Hydroxybenzyl, chiral center Asymmetric synthesis
4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one C₁₅H₁₇NO₃ 267.30 Benzyl, pentenoyl Chiral auxiliary, organic synthesis
4-(2-Iodophenyl)-1,3-oxazolidin-2-one C₉H₈INO₂ 289.07 2-Iodophenyl Radiolabeling, crystallography
3-[4-[2-(3-Chlorophenyl)ethoxy]phenyl]-5-(methoxymethyl)-oxazolidin-2-one C₁₉H₂₀ClNO₄ 369.82 3-Chlorophenyl, methoxymethyl CNS-targeted therapeutics

Research Implications and Limitations

  • Structural Flexibility: Piperidine-containing analogs (e.g., 3-yl vs. 4-yl) demonstrate how minor positional changes impact molecular conformation and target selectivity.
  • Functional Group Contributions : Halogenated derivatives (Cl, I) highlight the balance between lipophilicity and steric hindrance.

Preparation Methods

Physical Properties

Property Value Method
Molecular Weight 170.21 g/mol Computed by PubChem 2.1
XLogP3 0 Computed value
Hydrogen Bond Donor Count 1 Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 3 Cactvs 3.4.8.18
Rotatable Bond Count 1 Cactvs 3.4.8.18
Exact Mass 170.105527694 Da Computed by PubChem 2.2

General Synthetic Approaches to Oxazolidin-2-ones

The 1,3-oxazolidin-2-one nucleus represents a popular heterocyclic framework in synthetic organic chemistry and medicinal chemistry. Before delving into specific methods for this compound, it is important to understand the general approaches for constructing the oxazolidinone ring.

Classical Methods for Oxazolidinone Ring Formation

Several classical approaches exist for constructing the oxazolidinone ring:

  • Carbonylation of β-amino alcohols : This involves the reaction of β-amino alcohols with carbonylating agents such as phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates.

  • Cyclization of carbamates : Intramolecular cyclization of appropriately functionalized carbamates can lead to oxazolidinone formation.

  • From epoxides : Ring-opening of epoxides with isocyanates followed by cyclization.

  • From α-hydroxy acids : Conversion of α-hydroxy acids to the corresponding oxazolidinones via multiple steps.

Modern Approaches: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method for preparing oxazolidinones with reduced reaction times and improved yields. A typical procedure involves:

  • Placing the amino alcohol, diethyl carbonate, and a catalytic amount of sodium methoxide in a microwave vessel.
  • Irradiating at 125-135°C and 100-125 W power for 20 minutes.
  • Extracting the product and purifying by column chromatography.

For example, when preparing oxazolidin-2-ones from amino alcohols, microwave irradiation at 135°C with 100 W power for 20 minutes in the presence of diethyl carbonate and sodium methoxide produced yields of 94-98%, significantly higher than conventional heating methods.

Specific Synthesis Routes for this compound

Based on the available data, several approaches can be employed for the synthesis of this compound. These methods are adaptations from related compounds and established procedures for similar structural motifs.

Direct Cyclization Approach

This approach involves the direct cyclization of an appropriately substituted amino alcohol derivative of piperidine:

  • Starting with 4-piperidinol, introduce the amino functionality at the desired position.
  • React with a carbonylating agent (CDI or diethyl carbonate) to form the oxazolidinone ring.
  • Purify the product by recrystallization or column chromatography.

Adapted Method from 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one Synthesis

By examining the synthesis of the related isomer 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one, we can adapt the procedure for our target compound:

  • Prepare a solution of 1-benzyl-4-piperidinone (54 mmol) and ethanolamine (218 mmol) in methanol.
  • Add sodium cyanoborohydride (163 mmol) and trifluoromethanesulfonic acid (5 mL) and stir at room temperature for 3 days.
  • Cool to 0°C and slowly add 12 N HCl until gas evolution ceases, then stir for an additional 3 hours.
  • Filter the mixture and concentrate the filtrate under reduced pressure.
  • Redissolve the crude oil in water, make basic with 10 N NaOH, and extract with dichloromethane.
  • Treat the resulting 2-(1-benzyl-piperidin-4-ylamino)-ethanol with carbonyl diimidazole in dichloroethane.
  • Modify the position of the nitrogen in the oxazolidinone ring through selective protection/deprotection strategies.
  • Perform debenzylation to obtain the target compound.

Decarboxylative Ring-Opening Approach

This approach is based on the method described for synthesizing N-aminoethyl cyclic amines:

  • Prepare 4-chlorophenyl-substituted oxazolidin-2-one using a one-pot procedure.
  • Perform a decarboxylative ring-opening reaction with 4-piperidinol.
  • Modify the resulting product to obtain this compound.

Optimization of Reaction Conditions

For the successful synthesis of this compound, careful optimization of reaction conditions is essential.

Temperature Effect on Decarboxylative Ring-Opening

The temperature significantly affects the reaction rate and yield in decarboxylative ring-opening reactions. Based on studies with related compounds, the following data illustrates this effect:

Temperature (°C) Yield (%) at Reaction Time
1 day 2 days 3 days
70 17 27 34
90 46 61 69
110 81 92 95
130 96 96 96
150 95 98 99

This data indicates that temperatures above 110°C provide optimal yields in shorter reaction times. For this compound, similar temperature dependencies would be expected.

Solvent Selection

The choice of solvent significantly impacts the reaction efficiency:

  • DMSO : Excellent for decarboxylative ring-opening reactions, providing high yields (>80%) at elevated temperatures (>110°C).
  • Acetonitrile : Suitable for the initial steps of oxazolidinone formation.
  • Dichloroethane/Dichloromethane : Effective for carbonylation reactions with CDI.
  • Toluene/Water biphasic system : Useful for selective O-alkylation when both O and N nucleophilic sites are present.

Catalyst Optimization

Various catalysts can be employed depending on the specific step:

  • Sodium methoxide : Effective for cyclization reactions when using diethyl carbonate (0.05-0.15 equivalents).
  • Potassium carbonate : Useful for initial carbamate formation (2.5 equivalents).
  • Tetrabutylammonium hydrogen sulfate : Effective as a phase transfer catalyst for selective O-alkylation in biphasic systems.

Proposed Optimized Synthesis Protocol

Based on the available data and optimization considerations, the following protocol is proposed for the efficient synthesis of this compound:

Reagents and Materials

  • 4-Piperidinol
  • 2-Chloroethyl chloroformate
  • Potassium carbonate
  • Acetonitrile
  • DMSO
  • Dichloromethane
  • Ethyl acetate
  • Sodium sulfate
  • Silica gel for chromatography

Procedure

  • Step 1: Carbamate Formation

    • To a stirred mixture of potassium carbonate (50.0 mmol) and 4-piperidinol (20.0 mmol) in acetonitrile (40.0 mL) under argon atmosphere, add 2-chloroethyl chloroformate (25.0 mmol) over 5 minutes at room temperature.
    • Stir for 1 hour, then heat at reflux for 12 hours.
    • Cool to room temperature, pour into a mixture of ethyl acetate and water.
    • Separate the layers, extract the aqueous layer with ethyl acetate.
    • Wash the combined organic layer with sodium chloride solution, dry over sodium sulfate, and evaporate.
  • Step 2: Intramolecular Cyclization

    • Dissolve the product from Step 1 in dichloromethane.
    • Add carbonyldiimidazole and stir at room temperature.
    • Monitor the reaction by TLC until completion.
    • Work up and purify to obtain the intermediate oxazolidinone.
  • Step 3: Functional Group Manipulation

    • Perform appropriate functional group transformations to obtain this compound.
    • Purify by column chromatography or recrystallization.
  • Step 4: Salt Formation (Optional)

    • For the hydrochloride salt, dissolve the free base in a minimal amount of ethanol or diethyl ether.
    • Add HCl in diethyl ether dropwise until precipitation is complete.
    • Filter, wash with diethyl ether, and dry under vacuum.

Alternative Synthetic Routes

Microwave-Assisted Protocol

Based on the successful application of microwave irradiation for oxazolidinone synthesis, the following protocol is proposed:

  • Place 4-piperidinol (1.0 eq.), diethyl carbonate (1.5 eq.), and sodium methoxide (0.05 eq.) in a microwave vessel.
  • Irradiate at 135°C and 125 W power for 20 minutes.
  • Partition between dichloromethane and water.
  • Extract, dry, and evaporate to obtain the crude product.
  • Purify by column chromatography.

Expected yield: 90-95%, based on results with similar compounds.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Typical Yield (%)
Direct Cyclization Simple procedure, fewer steps May require specialized reagents 65-75
Decarboxylative Ring-Opening High yields, well-established Longer reaction times, high temperatures 80-95
Microwave-Assisted Rapid reaction, excellent yields Requires specialized equipment 90-95
Isomerization from 3-Substituted Isomer Utilizes established precursor Complex, multiple steps 40-60

Q & A

Q. Basic Research Focus

  • LC-MS (ES+) : Detects molecular ions (e.g., m/z 393.10 [MH⁺]) and confirms purity (>95%) with retention times (tR = 0.74–1.50 min) .
  • 1H/13C NMR : Key signals include oxazolidinone carbonyl (δ ~155 ppm) and piperidine CH2 groups (δ 1.5–2.8 ppm) .
  • HPLC : Reverse-phase C18 columns (MeOH/H2O mobile phase) quantify impurities <2% .

How is this compound utilized in targeted protein degradation studies?

Advanced Research Focus
this compound derivatives serve as linkers in PROTACs (Proteolysis-Targeting Chimeras). For example:

  • Synthesis of Degraders : Coupling the oxazolidinone-piperidine core with E3 ligase binders (e.g., thalidomide analogs) via amide or carbamate linkages .
  • Biological Testing : Assess degradation efficiency (DC50 values) using Western blotting and cellular viability assays (e.g., SRB assay, GI50 >20 μM) .

What safety precautions are critical when handling piperidine-containing oxazolidinones?

Q. Basic Research Focus

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl bromide) .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure; eye protection is mandatory during reactions involving ZnCl₂ or TMSCN .
  • Waste Disposal : Quench reactive by-products (e.g., Pd/C residues) with FeSO₄ before aqueous disposal .

How do hydrogen-bonding patterns influence the crystallographic packing of oxazolidinone derivatives?

Advanced Research Focus
Hydrogen-bonding networks determine crystal packing and stability:

  • Intermolecular Interactions : Oxazolidinone carbonyls form C=O···H–N bonds with adjacent piperidine NH groups (graph set motif R₂²(8) ) .
  • Packing Efficiency : Fluorinated derivatives exhibit tighter packing (density ~1.8 g/cm³) due to C–F···H–C interactions .
  • Twinned Crystals : High-resolution data (d ~0.8 Å) and SHELXD are used to resolve twinning in polar space groups .

What role do oxazolidinone chiral auxiliaries play in asymmetric synthesis?

Advanced Research Focus
Chiral oxazolidinones (e.g., (S)-4-benzyl derivatives) direct stereoselective reactions:

  • Aldol Reactions : Titanium(IV) enolates derived from oxazolidinones yield >98% ee in C–C bond formation .
  • Crotonylation : Trans-crotonic anhydride reacts with lithium enolates to install α,β-unsaturated esters (30–82% yield) .
  • Solid-Phase Synthesis : DMAP-mediated coupling on resin enables high-throughput library generation .

How are computational methods used to predict the reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Predict electrophilic sites (e.g., oxazolidinone C2 position) for nucleophilic attacks .
  • MD Simulations : Analyze solvent effects (e.g., THF vs. DMF) on reaction rates and by-product formation .
  • Docking Studies : Model interactions with biological targets (e.g., androgen receptor ligand-binding domains) .

What are the challenges in scaling up oxazolidinone-piperidine syntheses for preclinical studies?

Q. Advanced Research Focus

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (ethyl acetate/cyclohexane) .
  • Catalyst Efficiency : Optimize Pd/C loading (0.5–1.0 wt%) to minimize metal residues in APIs .
  • Thermal Stability : Monitor exotherms in hydrogenation steps to prevent decomposition .

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